molecular formula C6H8N4O B6271695 5-aminopyridine-2-carbohydrazide CAS No. 1534516-01-2

5-aminopyridine-2-carbohydrazide

Cat. No.: B6271695
CAS No.: 1534516-01-2
M. Wt: 152.2
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Description

Significance of Pyridine (B92270) and Carbohydrazide (B1668358) Scaffolds in Organic and Medicinal Chemistry

Pyridine , a heterocyclic organic compound with the chemical formula C5H5N, is a fundamental aromatic molecule related to benzene, but with one CH group replaced by a nitrogen atom. researchgate.net This nitrogen-containing heterocycle is a crucial component in many natural products, including vitamins and alkaloids, and its derivatives are widely recognized for their versatility in drug design. researchgate.net The pyridine scaffold is present in over 7,000 existing drug molecules of medicinal importance and is a key component in a diverse range of FDA-approved drugs. rsc.org Its presence can enhance a drug's permeability and address protein binding issues, leading to improved biological activities. mdpi.com Pyridine derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net

Carbohydrazide is an organic compound with the functional group -CONHNH2. chemicalbook.com This moiety and its derivatives are considered important pharmacophores, which are the parts of a molecule responsible for its biological activity. ajgreenchem.comnih.gov Carbohydrazides are known to exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, antibacterial, and antitubercular activities. ajgreenchem.comajgreenchem.com They are also valuable building blocks in the synthesis of other biologically active molecules like hydrazones and various heterocyclic compounds. chemicalbook.commdpi.com The carbohydrazide group's ability to form hydrogen bonds is a key factor in its interaction with biological targets. ajgreenchem.com

The combination of these two scaffolds in 5-aminopyridine-2-carbohydrazide suggests a high potential for this molecule and its derivatives to be subjects of significant research in the development of new therapeutic agents.

Historical Context and Evolution of Research on Aminopyridine-Carbohydrazide Derivatives

Research into pyridine derivatives has a long history, with the first pyridine base being isolated in 1846. rsc.org The discovery of hydrazine (B178648) in 1887 was a necessary precursor to the synthesis of carbohydrazide, which was first prepared in 1894 through the hydrazinolysis of diethyl carbonate. datapdf.com

Early research on carbohydrazides and their derivatives was sporadic but steadily grew, with significant contributions from various research groups who explored their use in heterocyclic synthesis. datapdf.com The study of aminopyridine derivatives has also been extensive, with a focus on their synthesis and wide-ranging biological activities. nih.gov

The evolution of research in this area has seen a move towards combining these well-known bioactive scaffolds to create novel compounds with potentially enhanced or unique pharmacological profiles. The synthesis of various pyridine-carbohydrazide derivatives has been reported, often involving the reaction of a pyridine carboxylic acid ester with hydrazine hydrate (B1144303). mdpi.comresearchgate.net These derivatives have been investigated for a variety of biological applications, including as antimicrobial and anticancer agents. mdpi.comnih.govnih.gov

Scope and Research Objectives for this compound Studies

The primary research objectives for studies involving this compound and its derivatives are centered on the exploration of their potential as therapeutic agents. Key areas of investigation include:

Synthesis of Novel Derivatives: A major focus is the design and synthesis of new derivatives by modifying the core structure of this compound. This often involves creating hydrazones by reacting the carbohydrazide with various aldehydes and ketones. researchgate.net

Biological Evaluation: The synthesized compounds are then screened for a wide range of biological activities. This includes testing for antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and enzyme inhibitory properties. mdpi.comnih.govnih.govcmjpublishers.com

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how the chemical structure of these derivatives influences their biological activity. This involves analyzing how different substituents on the pyridine ring or the hydrazone moiety affect the compound's potency and selectivity.

Computational and In-Silico Studies: To streamline the drug discovery process, computational methods are often employed. These include molecular docking simulations to predict how the compounds might bind to biological targets, as well as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to assess their drug-like properties. cmjpublishers.com

The overarching goal of this research is to identify lead compounds that can be further developed into new and effective drugs for treating a variety of diseases.

Properties

CAS No.

1534516-01-2

Molecular Formula

C6H8N4O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Aminopyridine 2 Carbohydrazide and Its Derivatives

Precursor Synthesis and Intermediate Derivatization Strategies

The creation of 5-aminopyridine-2-carbohydrazide typically begins with the synthesis of stable precursors, most notably pyridine (B92270) intermediates that can be chemically modified in subsequent steps. This strategic approach ensures high yields and purity of the final product.

Synthesis of Key Pyridine Intermediates (e.g., 5-aminopyridine-2-carboxylic acid esters)

A common and effective strategy for synthesizing the core structure of this compound involves the initial preparation of a 5-nitropyridine-2-carboxylic acid ester. This nitro-substituted intermediate is advantageous because the nitro group can be readily and selectively reduced to the desired amino group at a later stage.

The synthesis often commences with a commercially available starting material like 2-aminopyridine (B139424). Through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids, 5-nitro-2-aminopyridine is produced. google.com This intermediate can then undergo reactions to convert the amino group into a carboxylic acid or ester function. An alternative starting point is 5-nitropyridine-2-carboxylic acid itself. thermofisher.comsynquestlabs.com This acid is then converted to its corresponding ester, commonly a methyl or ethyl ester, through Fischer esterification. This process involves refluxing the carboxylic acid in an excess of the desired alcohol (methanol or ethanol) with a catalytic amount of strong acid, such as sulfuric acid. mdpi.comnih.govresearchgate.net

Once the 5-nitropyridine-2-carboxylic acid ester is obtained, the crucial step is the reduction of the nitro group to an amine. This transformation yields the key intermediate, 5-aminopyridine-2-carboxylic acid ester. nih.gov Various reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method. chemicalbook.com

Starting MaterialKey ReagentsIntermediate ProductFinal Product (Ester)Ref.
5-Nitropyridine-2-carboxylic acidMethanol (B129727), H₂SO₄-Methyl 5-nitropyridine-2-carboxylate nih.govresearchgate.net
Methyl 5-nitropyridine-2-carboxylateH₂, Pd/C-Methyl 5-aminopyridine-2-carboxylate nih.gov
2-AminopyridineConc. HNO₃, Conc. H₂SO₄5-Nitro-2-aminopyridine(Requires further steps) google.com
Picloram (4-amino-3,5,6-trichloropicolinic acid)H₂, Pd/C, LiOH-4-Aminopicolinic acid chemicalbook.com

Conversion to Hydrazide Moiety: Reaction Pathways and Optimizations

The conversion of the carboxylic acid ester intermediate into the hydrazide moiety is a fundamental step known as hydrazinolysis. researchgate.net This nucleophilic acyl substitution reaction involves treating the ester (e.g., methyl 5-aminopyridine-2-carboxylate) with hydrazine (B178648), most commonly in the form of hydrazine hydrate (B1144303) (N₂H₄·H₂O).

The reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, with absolute ethanol (B145695) being a frequent choice. mdpi.comnih.gov The process is generally efficient, leading to the precipitation of the carbohydrazide (B1668358) product upon cooling the reaction mixture. The product can then be isolated by filtration and purified by recrystallization from a solvent like ethanol. mdpi.com Optimization of this reaction often involves adjusting the reaction time and temperature to maximize the yield and purity of the resulting this compound. For instance, refluxing for several hours (from 5 to overnight) is common to ensure the complete conversion of the ester. mdpi.comprepchem.com

Ester PrecursorReagentsSolventConditionsProductRef.
Ethyl pyridine-2-carboxylateAnhydrous hydrazineAnhydrous ethanolReflux for 5 hoursPyridine-2-carbohydrazide prepchem.com
Ethyl pyridine-3-carboxylateHydrazine hydrate (80%)EthanolReflux overnightPyridine-3-carbohydrazide mdpi.com
Methyl 5-methylpyrazine-2-carboxylateHydrazine hydrate--5-Methylpyrazine-2-carbohydrazide nih.govresearchgate.net
2,6-bis-D-alanyl pyridine methyl esterHydrazine hydrateAbsolute ethanolReflux for 6 hoursbis-hydrazide derivative nih.gov

Direct Synthesis Routes for this compound

While the ester-to-hydrazide pathway is prevalent, direct synthesis routes from the carboxylic acid offer an alternative that bypasses the esterification step. These methods rely on the activation of the carboxylic acid group of 5-aminopyridine-2-carboxylic acid to facilitate the reaction with hydrazine.

One such method involves the use of coupling agents. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or various carbodiimides can activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with hydrazine to form the hydrazide. Another approach involves converting the carboxylic acid into an acid chloride by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 5-aminopyridine-2-carbonyl chloride can then be reacted with hydrazine to yield the desired carbohydrazide. google.com A patented process describes a general method for preparing monoacylhydrazines directly from carboxylic acids using a 1,3,5-triazine (B166579) derivative as an activating agent, which could be applicable in this context. google.com

Derivatization Strategies for this compound

The terminal hydrazide group (-CONHNH₂) of this compound is a versatile functional handle for a wide range of chemical modifications. These derivatization strategies are key to creating libraries of related compounds.

Synthesis of Schiff Base Derivatives (Hydrazones) from Carbonyl Condensations

One of the most common derivatization reactions for this compound is the formation of Schiff bases, specifically hydrazones. This reaction involves the condensation of the primary amine of the hydrazide moiety (-NH₂) with the carbonyl group of an aldehyde or a ketone. nih.govnih.govmdpi.com

The synthesis is typically straightforward, involving the reaction of the carbohydrazide with a slight excess of the carbonyl compound in a protic solvent like ethanol. jocpr.com The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, and may require heating under reflux to go to completion. ajgreenchem.comfabad.org.tr The resulting hydrazone often precipitates from the solution upon cooling and can be purified by crystallization. A wide variety of aromatic and heterocyclic aldehydes have been used to create a diverse range of hydrazone derivatives. nih.govnih.govmdpi.comjocpr.com

HydrazideCarbonyl CompoundSolvent / CatalystProduct TypeRef.
Pyridine-2,6-dicarboxamide bis-hydrazideAromatic/heterocyclic aldehydes-Pyridine-bridged Schiff bases nih.gov
5-Methylpyrazine-2-carbohydrazideSubstituted aromatic carbonylsEthanolPyrazine-based hydrazones nih.govresearchgate.net
2-Amino pyridinePyrazole-4-carbaldehydeEthanol / Acetic acidPyrazolyl-methylene-pyridin-2-amine jocpr.com
Cyanoacetylhydrazine3-Acetylpyridine1,4-DioxaneHydrazide-hydrazone derivative mdpi.com

Acylation and Alkylation Reactions at Hydrazide Nitrogen

The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can undergo acylation and alkylation reactions.

Acylation involves the introduction of an acyl group (R-C=O) onto one or both nitrogen atoms of the hydrazide. This is typically achieved by reacting the carbohydrazide with acylating agents like acid chlorides or acid anhydrides. mdpi.com For instance, reacting a pyridine carbohydrazide with various acid anhydrides in a solvent like methanol can lead to the formation of N-acyl derivatives, which can alter the compound's properties. mdpi.com This reaction can be used to introduce a variety of functional groups and build more complex molecular architectures.

Alkylation at the hydrazide nitrogen is also possible but is described less frequently in the context of this specific scaffold compared to acylation or hydrazone formation. In principle, alkylating agents such as alkyl halides could react with the hydrazide nitrogen atoms. However, controlling the site of alkylation (between the two hydrazide nitrogens and the 5-amino group) can be challenging and may require specific reaction conditions or the use of protecting groups. Research on related compounds has shown that the 5-amino group of pyridine intermediates can be alkylated through reductive alkylation. nih.gov

Cyclization Reactions to Form Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines, Oxadiazoles (B1248032), Pyrazoles)

The polyfunctional nature of this compound, possessing multiple nucleophilic sites, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. mdpi.comnih.gov The carbohydrazide moiety is a key building block for creating five-membered rings like oxadiazoles and pyrazoles, while the 5-amino group on the pyridine ring can participate in cyclization to form systems like imidazo[1,2-a]pyridines.

Imidazo[1,2-a]pyridines: The synthesis of imidazo[1,2-a]pyridines typically involves the cyclocondensation of 2-aminopyridines with various reagents. nih.govnih.gov Derivatives of this compound can undergo similar transformations. For instance, highly efficient, catalyst-free, five-component cascade reactions have been developed to produce N'-substituted imidazo[1,2-a]pyridine-6-carbohydrazides in a mixture of water and ethanol. nih.govrsc.org These multicomponent reactions are advantageous as they involve the in-situ generation of reactive intermediates that undergo subsequent transformations to build the complex heterocyclic core. nih.gov

Oxadiazoles: 1,3,4-oxadiazoles are commonly synthesized from carbohydrazide precursors. nih.gov One established method involves the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride. mdpi.com Starting with this compound, reaction with a carboxylic acid or its derivative would form an N,N'-diacylhydrazine intermediate, which can then be cyclized to yield a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) bearing the 5-aminopyridine moiety. Novel 1,3,4-oxadiazole-2-carbohydrazides have been synthesized and explored for their biological activities, indicating the viability of this scaffold in medicinal chemistry. nih.gov

Pyrazoles: 5-aminopyrazoles are versatile building blocks for a range of fused heterocyclic compounds. mdpi.comnih.gov The most common method for synthesizing the 5-aminopyrazole ring involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov In the context of this compound, the hydrazide group can react with β-dicarbonyl compounds or their equivalents to form pyrazole (B372694) rings. For example, reaction with a 1,3-diketone would lead to the formation of a pyrazole ring attached to the carbonyl of the original carbohydrazide, resulting in a pyridyl-acyl-pyrazole derivative. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on a carbonyl carbon, forming a hydrazone intermediate which then cyclizes. nih.gov

Functionalization at the Aminopyridine Moiety

Modification of the 5-amino group on the pyridine ring is a key strategy for creating diverse derivatives. The synthesis of various substituted 5-amino-2-pyridinecarboxylic acids, which are direct precursors to the target carbohydrazide, highlights several functionalization methods. nih.gov

These methods include:

Reductive Alkylation: The primary amino group of methyl 5-amino-2-pyridinecarboxylate can be alkylated via reaction with an aldehyde or ketone in the presence of a reducing agent. Subsequent hydrolysis of the ester yields the functionalized carboxylic acid. nih.gov

Alkylation of Urethanes: The amino group can first be protected, for example as a urethane, and then alkylated. This is followed by hydrolysis to reveal the functionalized amine. nih.gov

Nucleophilic Aromatic Substitution: In precursors like methyl 5-nitro-2-pyridinecarboxylate, the nitro group can be displaced by a nucleophile, such as sodioformanilide, which after hydrolysis yields a secondary amine at the 5-position. nih.gov

More advanced techniques like C-H activation, often facilitated by directing groups, represent a modern approach to functionalization, allowing for the direct formation of C-C or C-heteroatom bonds. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to improve efficiency and reduce environmental impact.

Key green approaches relevant to the synthesis of this compound and its derivatives include:

Use of Environmentally Benign Solvents: A notable example is the synthesis of imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives via a five-component cascade reaction using a mixture of water and ethanol, which are considered green solvents. rsc.org

Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction are considered greener alternatives for synthesizing imidazo[1,2-a]pyridines. mdpi.com These reactions enhance atom economy and operational simplicity by combining multiple steps into a single pot operation. nih.gov

Use of Recyclable Catalysts: The development of magnetic nanoparticle-based catalysts offers an environmentally friendly route for synthesizing nitrogen-containing heterocycles like 5-aminopyrazoles. rsc.org These catalysts can be easily recovered using an external magnet and reused for multiple reaction cycles with consistent activity, minimizing waste. rsc.org

Ultrasound and Microwave Irradiation: The use of ultrasound irradiation can significantly accelerate reactions, as demonstrated in the three-component synthesis of pyrazolo[3,4-b]pyridine derivatives, leading to shorter reaction times (4-5 minutes) and high yields (88-97%). nih.gov

Reaction Mechanism Elucidation for Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product formation.

Imidazo[1,2-a]pyridine (B132010) Formation: A plausible mechanism for the formation of imidazo[1,2-a]pyridine derivatives from a diamine (like a 2,5-diaminopyridine (B189467) derivative), a nitro-olefin, a cyanoacetohydrazide, and an aldehyde has been proposed. The process involves a sequence of steps including N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and a final N-cyclization step to form the fused heterocyclic system. nih.govrsc.org Another proposed mechanism for the reaction between 2-aminopyridine and nitroolefins involves an initial Michael addition of the exocyclic amino group, followed by intramolecular cyclization of the endocyclic pyridine nitrogen and subsequent elimination to form the aromatic ring. nih.gov

Pyrazole Formation: The classic mechanism for the formation of 5-aminopyrazoles from β-ketonitriles and hydrazines is well-established. beilstein-journals.orgnih.gov The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine (or carbohydrazide in this case) on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.gov

Pyrazolo[3,4-b]pyridine Formation: In the acid-catalyzed reaction of an enaminone with 5-aminopyrazole, the proposed mechanism involves the initial formation of a new enaminone intermediate. This intermediate then undergoes condensation and cyclization between the C-4 position of the pyrazole ring and the carbonyl group of the enaminone to generate the fused pyrazolo[3,4-b]pyridine system. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 5 Aminopyridine 2 Carbohydrazide and Its Derivatives

Spectroscopic Techniques for Molecular Elucidation

A suite of spectroscopic methods is employed to probe the intricate structural details of these compounds. Each technique offers unique insights into different aspects of their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

¹H NMR: In the ¹H NMR spectra of 2-aminopyridine (B139424) derivatives, the protons of the pyridine (B92270) ring typically appear as distinct signals. For instance, in 2-aminopyridine itself, the proton at position 6 (adjacent to the nitrogen) resonates at approximately 8.05 ppm, while the other ring protons appear between 6.4 and 7.4 ppm. chemicalbook.com The amino group protons usually give rise to a broad singlet. The chemical shifts can be influenced by the nature and position of substituents on the pyridine ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-aminopyridine, the carbon atom attached to the amino group (C2) is highly shielded and appears at a lower chemical shift, while the other ring carbons resonate at higher chemical shifts. chemicalbook.com The carbohydrazide (B1668358) moiety introduces additional signals corresponding to the carbonyl carbon and any alkyl or aryl groups present in derivatives.

Interactive Data Table: Representative NMR Data for Aminopyridine Derivatives

CompoundNucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
2-Aminopyridine¹H8.049dJ(A,B)=1.9
7.379tJ(B,C)=7.3
6.605dJ(C,D)=
6.469t
4.63s (NH₂)
2-Aminopyridine¹³C158.5
148.2
137.8
113.8
108.7
5-Amino-2-bromopyridine¹HData not available
¹³CData not available

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. frontiersin.org These vibrations are characteristic of specific functional groups and provide a "fingerprint" of the compound. frontiersin.org

In 5-aminopyridine-2-carbohydrazide and its derivatives, key vibrational bands include:

N-H Stretching: The amino (NH₂) and hydrazide (NH) groups exhibit characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. core.ac.ukresearchgate.net Asymmetric and symmetric stretching modes of the NH₂ group are typically observed. core.ac.uk

C=O Stretching: The carbonyl group (C=O) of the carbohydrazide moiety gives a strong absorption band, usually in the range of 1630-1680 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the pyridine ring (C=N and C=C) appear in the 1400-1600 cm⁻¹ region. researchgate.net

N-N Stretching: The N-N stretching of the hydrazide group can be found in the 1100-1130 cm⁻¹ range. nih.gov

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of the observed vibrational frequencies. core.ac.uktsijournals.com

Interactive Data Table: Key IR and Raman Bands for Related Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amino (NH₂)Asymmetric Stretch3442
Symmetric Stretch3300
Scissoring~1630
Carbonyl (C=O)Stretch1686
Pyridine RingC=C/C=N Stretch1473-1617
Hydrazide (N-N)Stretch1116

Note: The wavenumbers are based on data for 2-aminopyridine and related carbohydrazide derivatives and serve as a general guide. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO).

For this compound and its derivatives, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions associated with the pyridine ring and the carbohydrazide group. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of different substituents, which can alter the energy gap between the HOMO and LUMO.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. Derivatization with reagents like 2-nitrophenylhydrazine (B1229437) can enhance the hydrophobicity and improve fragmentation in some cases. nih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve cleavage of the carbohydrazide side chain, such as the loss of NH₂NHCO, and fragmentation of the pyridine ring. The use of soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can help to preserve the molecular ion. nih.govresearchgate.net

Single Crystal X-ray Diffraction Studies

Determination of Molecular Geometry and Conformation

For derivatives of pyridine-2-carbohydrazide, single-crystal X-ray diffraction studies have revealed important structural features. researchgate.netresearchgate.netresearchgate.net For instance, the planarity of the molecule and the dihedral angles between the pyridine ring and the carbohydrazide moiety can be accurately determined. researchgate.netnih.gov In some cases, the molecules are nearly planar, while in others, there can be significant twisting around the N-N bond of the hydrazide group. nih.gov

Interactive Data Table: Illustrative Crystallographic Data for a Related Hydrazide Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.1974(6)
b (Å)10.6696(7)
c (Å)12.9766(8)
α (°)90
β (°)90
γ (°)90

Note: This data is for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide and is presented to illustrate the type of information obtained from single-crystal X-ray diffraction. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Chalcogen Bonds)

The supramolecular architecture of this compound and its derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. In the crystal structures of related compounds, such as N′-aminopyridine-2-carboximidamide, molecules are linked by intermolecular N—H⋯N hydrogen-bonding interactions. nih.govresearchgate.net These interactions can be extensive, leading to the formation of one-dimensional chains or two-dimensional networks. nih.govresearchgate.net The presence of both a pyridine nitrogen atom and amino groups creates opportunities for robust and directional hydrogen bonds. epa.gov

In derivatives and co-crystals, the carbohydrazide moiety provides additional hydrogen bond donor (N-H) and acceptor (C=O) sites. This leads to the formation of classic amide N—H⋯O hydrogen bonds, which can result in chain motifs. nih.gov The interplay between different types of hydrogen bonds, such as Namino—H⋯O, O—H⋯O, and Npy—H⋯O, can lead to complex three-dimensional architectures, as seen in the salts of 2-aminopyridine with carboxylic acids. nih.gov While hydrogen bonds are dominant, other non-covalent interactions like π-π stacking between pyridine rings can also be observed, further stabilizing the crystal structure. researchgate.net There is no specific mention of chalcogen bonds in the reviewed literature for this compound itself, with hydrogen bonding being the primary force governing crystal assembly.

Table 1: Examples of Hydrogen Bonding Interactions in Related Pyridine Derivatives

Compound/Family Interaction Type Resulting Motif/Network Reference
N′-aminopyridine-2-carboximidamide N—H⋯N 2D Hydrogen-Bonded Network nih.govresearchgate.net
Thiophene–carbohydrazide–pyridine derivatives N—H⋯Np (pyridine) C(7) or C(6) Chains nih.gov
Thiophene–carbohydrazide–pyridine derivatives N—H⋯O (amide) C(4) Chains nih.gov
2-Aminopyridine Citrate Salts N—H⋯O, O—H⋯O 3D Supramolecular Architecture nih.gov

Polymorphism and Co-crystallization Phenomena

Polymorphism and co-crystallization represent two significant phenomena in the solid-state chemistry of active pharmaceutical ingredients and other functional materials, including derivatives of this compound. These phenomena allow for the modification of a compound's physicochemical properties without altering its covalent structure.

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. A known polymorph has been identified for 2-acetylpyridine-pyridine-2-carboxamidrazone, a related derivative, which features two crystallographically independent molecules in its asymmetric unit. nih.gov The existence of polymorphs is often due to subtle differences in crystallization conditions, leading to varied packing and intermolecular interactions, which can affect properties like solubility and stability.

Co-crystallization involves incorporating a stoichiometric amount of a second molecule (a "coformer") into the crystal lattice alongside the primary compound. nih.gov This technique is widely used to engineer the properties of materials. Pyridine-2-carboxamidrazide, for example, has been shown to form a co-crystal salt with oxalic acid. nih.gov The design of co-crystals often relies on predictable intermolecular interactions, known as supramolecular synthons. For aminopyridines and pyridine carbohydrazides, the interaction with carboxylic acids is a well-explored route for co-crystal formation. researchgate.net The 2-aminopyridinium–carboxylate heterosynthon is a particularly robust and frequently observed interaction pattern in salts formed between 2-aminopyridine and various carboxylic acids. nih.govresearchgate.net

The formation of co-crystals can be achieved through several methods, including solution-based techniques like slow evaporation or slurry conversion, as well as solid-state methods like grinding. nih.govgoogle.com For instance, a co-crystal of 5-aminosalicylic acid and 2-aminopyridine was successfully prepared by grinding the two components together, followed by sonication and slow evaporation from a mixed solvent system. google.com In another case, a co-crystal of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid formed unexpectedly from the autoxidation of the benzaldehyde (B42025) reactant during the crystallization process. nih.gov These examples highlight the propensity of the aminopyridine and carbohydrazide functionalities to engage in the stable, predictable hydrogen bonding necessary for co-crystal assembly. google.comnih.gov

Advanced Characterization Techniques (e.g., Elemental Analysis, Thermal Analysis for decomposition pathways)

Beyond spectroscopic and crystallographic methods, a deeper understanding of this compound and its derivatives is achieved through other advanced characterization techniques, notably elemental and thermal analysis.

Elemental Analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This allows for the verification of the empirical formula of a newly synthesized compound, ensuring its purity and confirming that the correct product has been obtained. For pyridine carbohydrazide derivatives and their metal complexes, elemental analysis is routinely reported to confirm their stoichiometry. researchgate.netresearchgate.net The experimentally measured percentages of C, H, and N are compared against the calculated values for the proposed molecular formula, with close agreement providing strong evidence for the compound's identity. asianpubs.orgrsc.org

Table 2: Representative Elemental Analysis Data for a Related Metal Complex: [Co(3-ampy)₄(NCS)₂] researchgate.net

Element Calculated (%) Found (%)
C 47.9 47.7
H 4.4 4.3

Thermal Analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for investigating the thermal stability and decomposition pathways of materials. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This reveals the temperatures at which decomposition events occur and the mass of volatile components lost at each stage.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC curves show endothermic events (like melting) and exothermic events (like decomposition), providing data on transition temperatures and enthalpies. researchgate.net

For carbohydrazide derivatives and their metal complexes, thermal analysis provides critical information on their stability and energetic properties. bibliotekanauki.pl The DSC curve for a pyridine-2-carbohydrazide copper perchlorate (B79767) complex, for instance, shows a sharp exothermic decomposition peak around 215.6 °C, indicating a rapid release of energy. rsc.org TGA/DSC studies on metal complexes containing aminopyridine ligands reveal multi-step decomposition patterns. researchgate.netekb.eg These steps often correspond to the loss of water molecules, followed by the decomposition of the organic ligands, and finally leaving a metal oxide residue at high temperatures. ekb.egnih.gov Analysis of the evolved gases during thermal decomposition, for example by coupling TGA to Fourier Transform Infrared Spectroscopy (TGA-FTIR), can identify the gaseous byproducts like H₂O, CO₂, CO, and nitrogen-containing species (C-N, N-H). nih.gov This detailed information is vital for understanding the thermal behavior and potential applications of these compounds, particularly in the field of energetic materials. rsc.orgbibliotekanauki.pl

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N′-aminopyridine-2-carboximidamide
2-Aminopyridine
3-Aminopyridine
Pyridine-2-carboxamidrazide
2-Acetylpyridine-pyridine-2-carboxamidrazone
5-Aminosalicylic acid
N′-benzylidenepyridine-4-carbohydrazide
Benzoic acid
Oxalic acid
[Co(3-ampy)₄(NCS)₂] (tetra(3-aminopyridine)diisothiocyanatocobalt(II))

Computational Chemistry and Theoretical Investigations of 5 Aminopyridine 2 Carbohydrazide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 5-aminopyridine-2-carbohydrazide, DFT studies offer a detailed understanding of its fundamental characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process involves finding the minimum energy structure on the potential energy surface. Conformational analysis, often performed through potential energy surface (PES) scans, explores the different spatial arrangements of the molecule's atoms that can be interconverted by rotation about single bonds. q-chem.comnih.gov

A relaxed PES scan, where all other degrees of freedom are optimized for each value of a scanned variable (like a dihedral angle), can provide a reasonable estimate of the pathway between different conformers. q-chem.com Such scans can reveal the energy barriers between different conformations and identify the most stable conformers. q-chem.comuni-muenchen.de For instance, a complete rotational potential can be calculated by performing a series of constrained geometry optimizations while systematically varying a specific dihedral angle. uni-muenchen.de The results of these scans are typically summarized in a table listing the energies for each optimized point, allowing for the identification of transition states and stable conformers. uni-muenchen.de

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Energy Gaps

The electronic properties of this compound are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and prone to charge transfer. researchgate.netmalayajournal.org The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

Calculated FMO Energies and Energy Gap for a Related Hydrazide Derivative
Molecular OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE)4.0106

Note: The data in this table is for a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, and is presented for illustrative purposes. The specific values for this compound would require dedicated calculations. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net These maps are invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. malayajournal.org The different colors on the MEP map indicate the electrostatic potential: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas denote neutral potential. malayajournal.org By analyzing the MEP map of this compound, one can identify the atoms or regions most likely to participate in intermolecular interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations, performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculated frequencies are then correlated with experimental spectra to assign the observed vibrational modes to specific atomic motions within the molecule. This process, known as normal coordinate analysis, provides a detailed understanding of the molecular vibrations. nih.gov The agreement between the calculated and experimental frequencies serves as a validation of the computational method and the optimized geometry. nih.gov

Molecular Dynamics Simulations: Conformational Dynamics and Solvent Effects

While DFT calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. easychair.org MD simulations can be used to explore the conformational dynamics of this compound, revealing how its shape changes in solution. dovepress.com

Furthermore, MD simulations are instrumental in understanding the influence of the solvent on the molecule's structure and properties. easychair.orgnih.gov By explicitly including solvent molecules in the simulation, it is possible to investigate solvent-solute interactions, such as hydrogen bonding, and their effect on the conformational preferences of the compound. nih.govsemanticscholar.org The stability of the molecule in different solvents can be assessed by analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) throughout the simulation. dovepress.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a series of aminopyridine derivatives, QSAR studies can identify the key molecular descriptors that influence their activity. researchgate.net

These descriptors, which can be calculated using quantum chemical methods, include electronic, steric, and hydrophobic parameters. researchgate.netresearchgate.net By developing a statistically significant QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives of this compound. nih.govresearchgate.net This predictive capability is highly valuable in the rational design of new compounds with enhanced biological activities. nih.gov The quality of a QSAR model is typically assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the correlation coefficient for an external test set (R²_test). nih.gov

Descriptors for Molecular Properties and Biological Activity Prediction

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. They are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. By calculating these descriptors for this compound, researchers can predict its physicochemical properties and potential as a drug candidate.

Detailed research findings have shown that for related pyridine (B92270) carbohydrazide (B1668358) and aminopyridine structures, a range of descriptors are crucial for predicting their behavior. These descriptors fall into several categories:

Topological Descriptors: These describe the atomic connectivity in the molecule. For instance, the Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug absorption and transport. For the related compound 5-Aminopyridine-2-carboxylic acid, the TPSA is calculated to be 76.2 Ų. nih.gov

Electronic Descriptors: These relate to the electron distribution in the molecule. Properties like dipole moment and frontier molecular orbital energies (HOMO and LUMO) are critical. The energy gap between HOMO and LUMO, for example, can indicate the molecule's chemical reactivity and stability.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms, such as molecular volume and surface area.

Constitutional Descriptors: These include basic molecular properties like molecular weight, atom counts, and the number of rotatable bonds. researchgate.net

Machine learning algorithms can utilize these descriptors to build predictive models for various biological activities. cmjpublishers.com For example, models can be trained on datasets of compounds with known activities to predict the potential of new molecules like this compound to act as inhibitors for specific enzymes or receptors. cmjpublishers.com The table below lists some key calculated descriptors for the closely related precursor, 5-Aminopyridine-2-carboxylic acid, which provide a baseline for understanding the properties of the carbohydrazide derivative.

Descriptor CategoryDescriptor NameCalculated Value (for 5-Aminopyridine-2-carboxylic acid)Significance
Constitutional Molecular Weight138.12 g/mol Adherence to drug-likeness rules (e.g., Lipinski's Rule of Five). nih.govscispace.com
Hydrogen Bond Donors2Influences binding affinity and solubility. nih.gov
Hydrogen Bond Acceptors4Influences binding affinity and solubility. nih.gov
Topological Topological Polar Surface Area (TPSA)76.2 ŲPredicts cell permeability and oral bioavailability. nih.gov
Number of Rotatable Bonds2Relates to conformational flexibility and binding entropy. nih.gov
Physicochemical XLogP3-AA1.1Measures lipophilicity, affecting absorption and distribution. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening.

The this compound structure serves as a versatile scaffold for the creation of a virtual library. A virtual library is a large collection of digital molecules that can be generated and screened computationally before any are synthesized in a lab. The design of such a library based on the 5-aminopyridine-2-carhydrazide core would involve several steps:

Scaffold Definition: The core structure, this compound, is defined as the constant part of the library.

Reaction-Based Enumeration: Virtual chemical reactions are applied to the reactive sites of the scaffold. For this compound, the terminal hydrazide group (-CONHNH₂) is a key reactive point. It can be virtually reacted with a diverse set of aldehydes and ketones to form a large library of hydrazone derivatives. rsc.org

Filtering and Refinement: The resulting virtual compounds are filtered based on drug-likeness criteria, such as Lipinski's Rule of Five and Veber's Rule, to remove molecules with poor pharmacokinetic properties. researchgate.net

Once the virtual library is generated, it can be screened against the three-dimensional structure of a biological target using molecular docking simulations. This process predicts the binding mode and affinity of each compound in the library, allowing researchers to prioritize a smaller, more manageable set of promising candidates for synthesis and experimental testing. researchgate.netrsc.org Tools like Lib-INVENT can be used to generate such focused libraries, ensuring that the designed compounds share the same core and are synthesizable. rsc.orgas-proceeding.com

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a crucial aspect of ligand-based drug design, especially when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.

For derivatives of this compound, a pharmacophore model would typically include features such as:

Hydrogen Bond Donors: The amino group (-NH₂) on the pyridine ring and the N-H groups of the carbohydrazide moiety are potent hydrogen bond donors. researchgate.net

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the carbohydrazide are key hydrogen bond acceptors. researchgate.net

Aromatic Ring: The pyridine ring itself can engage in π-π stacking or other aromatic interactions within a receptor binding site.

Hydrophobic Features: Modifications to the core structure can introduce hydrophobic groups that may interact with non-polar pockets in the target protein.

Studies on related aminopyridine and carbohydrazide derivatives have successfully used these principles. For instance, in the design of VEGFR-2 inhibitors, hydrophilic moieties capable of acting as hydrogen bond donors or acceptors were strategically placed to interact with key amino acid residues like Glu883 and Asp1044 in the receptor's active site. chemistryjournal.net By analyzing the common features of known active molecules, a pharmacophore hypothesis can be generated and used as a 3D query to screen databases for new compounds that match the model. This approach helps in designing new ligands with improved potency and selectivity. mdpi.com

The design process often involves iterative cycles of designing a compound based on the pharmacophore, synthesizing it, testing its activity, and then refining the model based on the new data. This structure-activity relationship (SAR) analysis guides the optimization of the lead compound. chemistryjournal.net

Reaction Pathway Energetics and Transition State Analysis

Understanding the mechanism of a chemical reaction at a molecular level is crucial for optimizing reaction conditions and improving yields. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate reaction pathway energetics and analyze the high-energy transition states that govern reaction rates. researchgate.netnih.gov

The synthesis of derivatives from this compound typically involves the formation of hydrazones through the condensation of the carbohydrazide with an aldehyde or ketone. Computational studies on the synthesis of similar hydrazone derivatives of isoniazid (B1672263) (a well-known pyridine carbohydrazide) have elucidated the reaction mechanism. rsc.org These studies investigate the energy profile of the reaction, identifying the rate-limiting step. rsc.org

The general mechanism involves two main stages:

Formation of a Tetrahedral Intermediate: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde/ketone.

Dehydration: The tetrahedral intermediate eliminates a water molecule to form the final hydrazone product.

Computational analysis reveals that the dehydration step is often the rate-limiting step. rsc.org DFT calculations can map the potential energy surface of the reaction, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies (the energy barrier that must be overcome for the reaction to proceed).

For example, a theoretical study on the synthesis of imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives outlined a plausible multi-step reaction mechanism involving Knoevenagel condensation and Michael addition, followed by cyclization. nih.govscispace.com While specific energetic data for this compound itself is not detailed in the available literature, the methods used in these related studies are directly applicable. Such computational investigations can reveal the role of catalysts, the effect of solvents, and how substituents on the reactants influence the reaction energetics, providing a rational basis for synthetic strategy. rsc.org

Comprehensive Review of this compound Reveals Limited Data in Coordination Chemistry

A thorough review of available scientific literature indicates a significant gap in research concerning the coordination chemistry of the specific chemical compound this compound. Despite its potential as a versatile ligand for metal complexation, detailed studies outlining its binding modes, the synthesis of its metal complexes, and their subsequent characterization are not present in the surveyed academic databases.

The compound this compound possesses multiple potential donor sites, including the nitrogen atom of the pyridine ring, the amino group, and the nitrogen and oxygen atoms of the carbohydrazide moiety. This structure suggests a rich and varied coordination chemistry, yet specific research to confirm its behavior with various metal ions is currently unavailable.

The outline provided for a detailed article on this topic includes sections on ligand design, binding modes, tautomeric forms, and the synthesis and physicochemical characterization of its transition metal and lanthanide complexes. However, searches for primary research literature to support these sections have been unsuccessful. While extensive research exists on related compounds, such as other aminopyridine isomers, pyridine-2-carbohydrazide and its derivatives (e.g., Schiff bases), and 5-aminopyridine-2-carboxylic acid, a strict focus solely on this compound, as requested, cannot be fulfilled.

Information on analogous compounds provides a hypothetical framework for the potential behavior of this compound. For instance, studies on pyridine-2-carbohydrazide derivatives show they typically coordinate to metal ions as bidentate ligands through the pyridine nitrogen and the carbonyl oxygen (or the enolic oxygen of the tautomeric form), forming a stable five-membered chelate ring. Similarly, research on various aminopyridines demonstrates coordination can occur through either the pyridine ring nitrogen or the exocyclic amino nitrogen, and in some cases, they can act as a bridging ligand.

However, without direct experimental evidence from studies on this compound itself, any discussion of its coordination chemistry would be speculative. Topics such as the specific chelation sites utilized, the influence of the 5-amino group on the coordination of the carbohydrazide moiety, the isolation of specific transition metal or lanthanide complexes, and their magnetic or spectroscopic properties remain uninvestigated in the available literature. Data on crystal structures from X-ray diffraction, which would definitively establish binding modes, are also absent.

Consequently, an authoritative and scientifically accurate article adhering to the specified detailed outline cannot be generated at this time due to the lack of dedicated research on this compound. This highlights a potential area for future investigation within the field of coordination chemistry.

Coordination Chemistry of 5 Aminopyridine 2 Carbohydrazide

Structural Diversity of Coordination Compounds

The coordination of 5-aminopyridine-2-carbohydrazide and its derivatives with metal ions gives rise to a fascinating array of structures, ranging from simple discrete molecules to extended one-, two-, and three-dimensional networks. The final structure is influenced by several factors, including the nature of the metal ion, the counter-anion, the solvent system, and the reaction conditions. The structural diversity can be broadly categorized into mononuclear, polynuclear, and coordination polymers.

Mononuclear Complexes: In mononuclear complexes, a single metal center is coordinated by one or more this compound ligands. The geometry around the metal ion can vary significantly, adopting configurations such as tetrahedral, square planar, or octahedral, depending on the coordination number and the electronic configuration of the metal. For instance, studies on related aminopyridine and hydrazone ligands have shown the formation of mononuclear complexes with various transition metals like Fe(II), Fe(III), Co(II), Cu(II), and Cd(II). nih.govnih.govmdpi.com In these complexes, the ligand can act as a bidentate or tridentate chelator. For example, the coordination can occur through the pyridine (B92270) nitrogen and the carbonyl oxygen of the hydrazide group, or it might also involve the amino group, leading to a more rigid coordination environment. The steric bulk on the ligand and the presence of other ancillary ligands also play a crucial role in determining the final structure. nih.govmdpi.com

Metal Ion Coordination Geometry Ligand Coordination Mode Reference
Fe(II)Distorted Tetrahedralη¹-coordination through pyridine nitrogen mdpi.com
Fe(III)OctahedralTridentate nih.gov
Co(II)OctahedralTridentate nih.gov
Cu(II)Square Planar/OctahedralBidentate/Tridentate nih.govmdpi.com
Cd(II)OctahedralTridentate nih.gov

Polynuclear Complexes: this compound is an excellent candidate for the construction of polynuclear complexes, where multiple metal centers are bridged by the ligand. The hydrazide moiety can be deprotonated to act as a bridging unit between two or more metal ions. This bridging can occur through the N-N bond or the enolate form of the hydrazide. A notable example with a related carbohydrazone-based ligand is a tetranuclear Mn(II) complex, where the ligands bridge the metal centers to form a [2x2] grid-like structure. researchgate.net In such structures, the magnetic properties are of particular interest, as the bridging ligands can mediate magnetic exchange interactions between the metal ions, leading to ferromagnetic or antiferromagnetic coupling. researchgate.net The formation of these polynuclear clusters is a testament to the ligand's ability to facilitate self-assembly processes in solution.

Complex Type Metal Ion Bridging Moiety Magnetic Property Reference
Tetranuclear GridMn(II)Enolate oxygen and azideAntiferromagnetic researchgate.net
Trinuclear ClusterCu(II)Carboxylate and imino nitrogenNot specified mdpi.com

Coordination Polymers: The ability of this compound to act as a multitopic linker makes it suitable for the synthesis of coordination polymers (CPs). These are extended structures where metal ions or clusters are linked by the organic ligand into one-, two-, or three-dimensional networks. For instance, a 1D coordination polymer of Mn(II) has been synthesized using a related bis(pyridine-4-ylmethylene)carbonohydrazide ligand, where the ligands bridge the metal centers to form infinite chains. nih.gov The dimensionality and topology of the resulting coordination polymer can be tuned by varying the metal-to-ligand ratio, the solvent, and the presence of different anions that can also act as linkers. researchgate.net The structural versatility of these polymers makes them promising materials for applications in gas storage, separation, and catalysis. nih.gov

Dimensionality Metal Ion Linker Structural Feature Reference
1DMn(II)1,5-bis(pyridine-4-ylmethylene) carbonohydrazideInfinite chains nih.gov
1D & 2DCu(II)Pyridine amidesBridging ditopic ligands mdpi.com
2DZn(II), Co(II), Ni(II)5-(Pyridin-2-ylmethyl)aminoisophthalic acidWave-like network researchgate.net
1D & 2DZn(II)Ditopic Imidazo[1,5-a]pyridineπ-stacking interactions nih.gov

Theoretical Insights into Metal-Ligand Interactions

Density Functional Theory (DFT) has emerged as a powerful tool for understanding the nature of metal-ligand interactions in coordination complexes. These computational studies provide valuable insights into the electronic structure, bonding, and reactivity of these systems, complementing experimental findings.

DFT calculations on complexes with ligands similar to this compound have been employed to optimize molecular geometries and predict spectroscopic properties with good agreement with experimental data. scielo.org.conih.gov For instance, the calculated bond lengths and angles can confirm the coordination mode of the ligand and the geometry around the metal center. scielo.org.co

One of the key aspects investigated using DFT is the strength of the metal-ligand bond. This can be evaluated by calculating the binding energy between the metal ion and the ligand. scielo.org.co Such calculations can help in understanding the stability of different coordination isomers and predicting the most favorable binding sites on the ligand. The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic properties and reactivity of the complexes. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical stability and reactivity of the molecule. scielo.org.coekb.eg

Furthermore, Natural Bond Orbital (NBO) analysis can be used to elucidate the nature of the donor-acceptor interactions between the ligand and the metal ion. This analysis provides information about the charge transfer between the orbitals of the ligand and the metal, quantifying the extent of their covalent interaction. davidpublisher.com Studies on related systems have shown that the charge transfer from the ligand to the metal is a key factor in the stabilization of the complex. davidpublisher.com

DFT calculations are also instrumental in understanding the magnetic properties of polynuclear complexes. By calculating the exchange coupling constants (J), it is possible to predict whether the interaction between the metal centers is ferromagnetic or antiferromagnetic, which is crucial for the design of molecular magnets. researchgate.net

DFT Calculation Type Information Obtained Significance Reference
Geometry OptimizationBond lengths, bond angles, coordination geometryConfirms experimental structures and predicts stable conformations scielo.org.conih.gov
Binding EnergyStrength of the metal-ligand bondAssesses the stability of the complex scielo.org.co
Frontier Molecular Orbitals (HOMO-LUMO)Electronic transitions, chemical reactivity, stabilityExplains electronic properties and predicts reactivity scielo.org.coekb.eg
Natural Bond Orbital (NBO) AnalysisCharge transfer, donor-acceptor interactionsElucidates the nature and strength of the covalent character of the metal-ligand bond davidpublisher.com
Exchange Coupling Constant (J)Magnetic interactions in polynuclear complexesPredicts ferromagnetic or antiferromagnetic behavior researchgate.net

Research Applications and Biological Relevance of 5 Aminopyridine 2 Carbohydrazide Scaffolds in Vitro & Pre Clinical Focus

Medicinal Chemistry Applications (Scaffold-Based Drug Discovery)

The inherent biological activities of the pyridine (B92270) and hydrazide moieties have positioned the 5-aminopyridine-2-carbohydrazide scaffold as a promising starting point for drug discovery. mdpi.com The pyridine ring can enhance drug permeability and protein binding, while the hydrazide group is a key toxophore in many pharmacologically active compounds. mdpi.com

Design and Synthesis of Library Compounds for Target Exploration

The this compound core serves as a versatile template for the creation of compound libraries. Through modifications at the amino and hydrazide functionalities, medicinal chemists can generate a wide array of derivatives with diverse physicochemical properties. researchgate.netcmjpublishers.com This approach allows for the exploration of a broad chemical space to identify molecules with specific biological targets. For instance, Schiff base derivatives have been designed by hybridizing pyridine-4-carbohydrazide with various substituted aldehydes to explore their therapeutic potential. cmjpublishers.com Similarly, amino acid conjugates of aminopyridine have been synthesized to target cellular networks implicated in cancer. nih.gov The synthesis of these libraries often involves straightforward chemical transformations, making it an efficient strategy for lead generation. researchgate.netnih.gov

In Vitro Biological Activity Screening

Derivatives of the this compound scaffold have been subjected to a wide range of in vitro biological activity screenings, demonstrating their potential in various therapeutic areas.

Antimicrobial Activity: Functionally substituted pyridine carbohydrazides have shown remarkable antimicrobial effects against multidrug-resistant (MDR) strains. mdpi.comnih.gov For example, certain derivatives have exhibited potent activity against MDR strains of Candida species, with minimum inhibitory concentration (MIC) values ranging from 16–24 µg/mL. nih.gov Another derivative displayed significant antibacterial effects against Pseudomonas aeruginosa, with an MIC value superior to the standard combination of ampicillin/cloxacillin. mdpi.com Time-kill kinetics assays have further confirmed the efficacy of these compounds. mdpi.com

Antifungal Activity: The antifungal potential of pyridine carbohydrazide (B1668358) derivatives has been explored against fluconazole-resistant Candida species. mdpi.com Some compounds have shown notable anti-C. glabrata, anti-C. parapsilosis, and anti-C. albicans potential, with zones of inhibition ranging from 7–19 mm. mdpi.com The introduction of lipophilic functionalities into the carbohydrazide framework has been suggested to enhance antifungal activity by facilitating diffusion through the lipid-rich fungal cell wall. mdpi.com

Cytotoxicity against Cancer Cell Lines: Derivatives of aminopyridine have been evaluated for their cytotoxic activities against various cancer cell lines. nih.gov For instance, certain 2-aminothiazole (B372263) and 2-aminopyridine (B139424) derivatives have been tested against parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines. nih.gov Some of these compounds displayed promising inhibition in cisplatin-resistant cell lines. nih.gov Hybrid compounds of pyridinol and sunitinib (B231) mimics have also shown comparable or better anticancer activity than sunitinib against five different cancer cell lines. rsc.org

Enzyme Inhibition: The this compound scaffold has been utilized to develop enzyme inhibitors. For example, carbohydrazide derivatives have been synthesized and evaluated as potential Dipeptidyl peptidase-4 (DPP-IV) inhibitors for the management of type 2 diabetes. nih.gov Some of these derivatives exhibited significant inhibitory activity in in vitro enzymatic assays. nih.gov Additionally, 2-aminopyridine and 2-aminopyrimidine-based derivatives have been discovered as potent dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), which are promising targets for cancer therapy. nih.gov

Table 1: In Vitro Biological Activity of this compound Derivatives

Compound Class Biological Activity Target Organism/Cell Line Key Findings
Functionally substituted pyridine carbohydrazides Antimicrobial Multidrug-resistant (MDR) Candida spp., Pseudomonas aeruginosa Potent activity with MICs of 16-24 µg/mL against Candida spp.; superior activity to ampicillin/cloxacillin against P. aeruginosa. mdpi.comnih.gov
Pyridine carbohydrazide derivatives Antifungal Fluconazole-resistant Candida spp. Zones of inhibition of 7-19 mm against C. glabrata, C. parapsilosis, and C. albicans. mdpi.com
2-Aminopyridine derivatives Cytotoxicity A2780 and A2780CISR ovarian cancer cell lines Promising inhibition in cisplatin-resistant cell lines. nih.gov
Pyridinol-sunitinib hybrids Cytotoxicity Various cancer cell lines Comparable or better anticancer activity than sunitinib. rsc.org
Carbohydrazide derivatives Enzyme Inhibition Dipeptidyl peptidase-4 (DPP-IV) Significant in vitro inhibitory activity. nih.gov
2-Aminopyridine/pyrimidine derivatives Enzyme Inhibition Cyclin-dependent kinase (CDK)/Histone deacetylase (HDAC) Potent dual inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the chemical features required for enhanced potency and selectivity. For example, in a series of pyridine carbohydrazides, the substitution of an octyl chain with a shorter butyl chain resulted in a significant shift from antifungal to antibacterial activity. mdpi.com This highlights the critical role of the lipophilic chain length in determining the antimicrobial spectrum. Similarly, SAR analysis of pyridine-4-carbohydrazide derivatives has revealed that specific structural modifications can positively influence their predicted therapeutic activities, including antibacterial, antiviral, and anticancer effects. cmjpublishers.com For aminothiazole and aminopyridine derivatives, the conjugation with amino acid residues has been shown to enhance their anticancer potential. nih.gov

Molecular Mechanism of Action Studies

Understanding the molecular mechanism of action is fundamental to the development of new therapeutic agents. For bioactive derivatives of this compound, various in vitro studies have been conducted to elucidate their mechanisms. For instance, the antifungal activity of certain imidazole-based carbohydrazonamide derivatives is believed to involve the production of reactive oxygen species (ROS). nih.gov Molecular docking simulations have been employed to explore the mode of interaction of pyridine carbohydrazide derivatives with their target proteins. nih.gov In the context of anticancer activity, some aminopyrazole derivatives have been shown to induce apoptosis in a mitochondrial- and caspase-dependent manner, preceded by cell cycle arrest. nih.gov

Catalytic Applications of Metal Complexes

The nitrogen atoms of the pyridine ring and the hydrazide moiety in this compound make it an excellent ligand for coordinating with metal ions. The resulting metal complexes have shown significant potential in catalysis.

Homogeneous and Heterogeneous Catalysis

Metal complexes derived from aminopyridine ligands have been widely used in both homogeneous and heterogeneous catalysis. umn.edunsf.govescholarship.org In homogeneous catalysis, these complexes have been employed in reactions such as atom transfer radical polymerization (ATRP). umn.edunsf.gov For example, amino-pyridine iron(II) complexes have been shown to catalyze the polymerization of styrene. umn.edunsf.gov The catalytic activity can be tuned by modifying the substituents on the ligand, highlighting the importance of ligand design. umn.edunsf.gov

In the realm of heterogeneous catalysis, efforts have been made to translate the catalytic activity of homogeneous systems to more practical, recyclable heterogeneous catalysts. escholarship.org This often involves the immobilization of metal complexes onto solid supports. A hybrid homogeneous/heterogeneous catalytic system has been developed for the efficient synthesis of 5-aminomethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural, demonstrating the potential of combining different catalytic approaches. rsc.org The catalytic activity of some aminopyridine transition metal complexes has also been tested for the removal of organic dyes from wastewater. ekb.eg

Materials Science and Functional Materials

The unique structural features of this compound make it a promising candidate for the development of advanced materials with specific optical, magnetic, and electronic properties. Its ability to act as a ligand for metal ions is central to these applications.

Luminescent Properties of Coordination Polymers

Coordination polymers constructed from pyridine-based ligands, particularly those with carboxylate or related functionalities, have demonstrated significant potential as luminescent materials. mdpi.comrsc.org For example, coordination polymers of the closely related 5-aminopyridine-2-carboxylic acid with lanthanide ions such as terbium, erbium, and ytterbium exhibit intense photoluminescent emissions in both the visible and near-infrared regions. researchgate.netchimia.ch This luminescence arises from the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.combohrium.comnih.gov

Given that the this compound scaffold also possesses coordinating nitrogen and oxygen atoms, it is anticipated that its coordination polymers, especially with lanthanide ions, would also exhibit interesting luminescent properties. rsc.org The carbohydrazide moiety provides additional coordination sites compared to a carboxylic acid, which could lead to different coordination geometries and potentially novel photophysical properties. nih.gov The development of such materials is of interest for applications in areas like sensors, displays, and bio-imaging. bohrium.com

Magnetic Properties (e.g., Single-Molecule Magnets, Slow Magnetic Relaxation)

The field of molecular magnetism is focused on the design and synthesis of molecules that exhibit magnetic properties, such as single-molecule magnets (SMMs). These molecules can retain their magnetization after the removal of an external magnetic field, a property known as slow magnetic relaxation. nih.gov The magnetic properties of coordination compounds are highly dependent on the nature of the metal ions and the surrounding ligands. gcnayanangal.comslideshare.netyoutube.comyoutube.com

Research on coordination polymers derived from 5-aminopyridine-2-carboxylate has shown that these materials can exhibit slow magnetic relaxation. researchgate.netchimia.ch This suggests that the 5-aminopyridine framework can effectively mediate magnetic interactions between metal centers. Carbohydrazone ligands, which can be synthesized from carbohydrazides like this compound, have also been used to create coordination polymers with interesting magnetic properties, including antiferromagnetic coupling. nih.gov Therefore, it is plausible that this compound could serve as a precursor to ligands for the construction of novel SMMs and other magnetic materials. The specific arrangement of donor atoms in the carbohydrazide ligand could lead to unique magnetic anisotropy and exchange interactions within the resulting metal complexes. researchgate.net

Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are a class of materials that have gained significant attention for their potential use in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The performance of these devices is largely dependent on the charge transport properties of the organic material, which are in turn influenced by its molecular structure and solid-state packing. researchgate.net

While there is limited direct research on this compound in the context of organic semiconductors, pyridine-containing compounds are widely studied in this field due to their electron-deficient nature, which can facilitate electron transport. globalresearchonline.net The extended π-system of the pyridine ring, combined with the potential for intermolecular hydrogen bonding through the amino and carbohydrazide groups, could promote ordered molecular packing in the solid state, a key requirement for efficient charge transport. rsc.org The ability to form coordination complexes also opens up the possibility of creating metal-organic frameworks (MOFs) with semiconducting properties. Further research is needed to explore the potential of this compound and its derivatives as active components in optoelectronic devices.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The ability of molecules to self-assemble into well-defined, ordered structures is a fundamental concept in this field and is crucial for the development of functional materials and complex molecular systems. rsc.org

The this compound molecule is rich in functional groups that can participate in hydrogen bonding. The amino group (-NH₂) and the carbohydrazide group (-CONHNH₂) both contain hydrogen bond donors (N-H) and acceptors (N and O atoms). nih.govrsc.org These groups can form a variety of intermolecular hydrogen bonds, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. mdpi.combohrium.comsigmaaldrich.comnih.gov

The pyridine ring itself can also participate in π-π stacking interactions, further stabilizing the self-assembled structures. The interplay of these non-covalent interactions can be used to control the crystal packing of the molecule and to design novel supramolecular assemblies with specific topologies and properties. chimia.chnih.govacs.org The study of the self-assembly of this compound and its derivatives is therefore an active area of research with implications for crystal engineering, materials science, and the development of new functional molecular systems.

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of pyridine (B92270) derivatives is undergoing a transformation, moving beyond traditional batch methods towards more efficient, sustainable, and controlled technologies. Future research on 5-aminopyridine-2-carbohydrazide will likely leverage these advanced methodologies to improve yield, purity, and access to novel analogs.

Photoredox catalysis , in particular, has emerged as a powerful tool for forming C-C and C-N bonds under mild conditions. Using visible light and a photocatalyst, such as Eosin Y, it is possible to construct substituted pyridine rings with high efficiency. nih.gov Recent studies have demonstrated the use of photoredox catalysis in conjunction with pyridine N-oxides to achieve regioselective functionalization of olefins, a technique that could be adapted for modifying precursors to this compound. chemrxiv.orgnih.govchemrxiv.org This method allows for the direct conversion of unactivated alkenes into primary alcohols and other functional groups, offering a novel route to complex derivatives. nih.govchemrxiv.org

Flow chemistry represents another significant frontier. By performing reactions in continuous-flow reactors, researchers can achieve superior control over reaction parameters (temperature, pressure, and mixing), leading to enhanced safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of this compound could streamline its production and facilitate the rapid generation of a library of derivatives for screening purposes.

Methodology Traditional Synthesis Advanced Methodologies (Photoredox, Flow Chemistry)
Reaction Conditions Often requires harsh conditions (high temperatures, strong reagents)Mild, ambient temperature and pressure
Efficiency & Yield Can have moderate and variable yieldsOften provides higher yields and better selectivity nih.gov
Sustainability May use stoichiometric, toxic reagents and generate significant wasteUtilizes catalytic amounts of reagents, visible light as an energy source, and minimizes waste rsc.org
Scalability Batch-to-batch variability can be an issueEasily scalable with high reproducibility
Access to Novel Structures Limited by the constraints of the reaction mechanismsEnables novel transformations and the synthesis of previously inaccessible derivatives chemrxiv.orgnih.gov

This table provides a comparative overview of traditional versus advanced synthetic approaches applicable to pyridine derivatives.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design

In drug discovery , ML algorithms can screen virtual libraries of thousands of potential derivatives of this compound against biological targets. researchgate.net These models can predict critical properties such as binding affinity, bioavailability, and potential toxicity before a molecule is ever synthesized, saving significant time and resources. nih.govnih.gov AI can assist in identifying novel drug-target interactions, de-risking the preclinical discovery phase, and optimizing lead compounds for enhanced efficacy and safety. nih.gov

In materials design , AI can predict the properties of novel materials based on the this compound scaffold. For instance, by analyzing how structural modifications affect properties like thermal stability, conductivity, or porosity, ML models can guide the design of new multifunctional materials, such as metal-organic frameworks (MOFs) or polymers, for specific applications in catalysis, sensing, or gas storage.

Exploration of Novel Biological Targets and Mechanisms (In Vitro)

While the full biological profile of this compound is still under investigation, related aminopyridine structures have shown a wide range of pharmacological activities, suggesting fertile ground for future in vitro studies. Research efforts are expected to focus on screening the compound and its newly synthesized derivatives against a diverse panel of biological targets.

Emerging research on similar heterocyclic cores provides a roadmap for these explorations. For example:

Antihypertensive Activity: Derivatives of 5-aminopyridine-2-carboxylic acid have been identified as potent antihypertensive agents in preclinical models. nih.gov This suggests that this compound analogs could be investigated as potential treatments for hypertension.

Antimicrobial and Antimalarial Effects: Various 2-aminopyridine (B139424) derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus. nih.govresearchgate.netnih.gov Furthermore, 3,5-diaryl-2-aminopyridines have been identified as a novel class of orally active antimalarials. acs.org These findings strongly support the screening of this compound derivatives against a broad spectrum of microbial pathogens.

Anticancer Potential: The pyridine scaffold is a common feature in many anticancer agents. The ability to functionalize the this compound core offers the potential to design compounds that selectively target cancer cells. nih.govnih.gov

Kinase Inhibition: Given that many kinase inhibitors incorporate a pyridine motif, future studies could explore the potential of this compound derivatives as inhibitors of specific kinases, such as Salt-Inducible Kinases (SIKs), which are implicated in inflammatory diseases. acs.org

Derivative Class Investigated Biological Activity Potential Target/Mechanism Reference
5-Amino-2-pyridinecarboxylic acidsAntihypertensiveNot specified nih.gov
2-Amino-3-cyanopyridinesAntibacterial (Gram-positive)Inhibition of bacterial proliferation nih.gov
Thienopyridine derivativesAntimicrobialBroad-spectrum activity researchgate.net
5-Oxopyrrolidine derivatives (related heterocycles)Anticancer (A549 lung cancer cells), Antimicrobial (MRSA)Not specified nih.gov
3,5-Diaryl-2-aminopyridinesAntimalarialAntiplasmodial activity acs.org
Pyridine derivativesSIK2/SIK3 InhibitionTreatment of inflammatory diseases acs.org

This table summarizes documented biological activities for various aminopyridine derivatives, suggesting potential research avenues for this compound.

Development of Multifunctional Materials Based on this compound

The development of advanced materials with tailored properties is a rapidly growing field. The structure of this compound is particularly well-suited for creating multifunctional materials due to its multiple coordination sites. The nitrogen atoms of the pyridine ring and the amino group, along with the oxygen and nitrogen atoms of the carbohydrazide (B1668358) moiety, can act as ligands, binding to metal ions to form stable coordination complexes and polymers.

Future research will likely focus on:

Metal-Organic Frameworks (MOFs): Using this compound as an organic linker to construct porous MOFs. These materials could be designed for applications in gas storage (e.g., CO2 capture), separation, or heterogeneous catalysis. The functional groups could be further modified post-synthesis to tune the properties of the pores.

Luminescent Sensors: The pyridine ring is a known fluorophore. By coordinating with specific metal ions, derivatives of this compound could exhibit changes in their fluorescent properties, enabling their use as selective and sensitive chemical sensors for detecting environmental pollutants or biologically important species.

Magnetic Materials: The strategic arrangement of paramagnetic metal centers using this compound as a ligand could lead to the development of novel magnetic materials, including single-molecule magnets (SMMs) or magnetic coordination polymers.

Computational-Experimental Synergies for Rational Design

The synergy between computational modeling and experimental validation is crucial for the efficient and rational design of new molecules. This integrated approach creates a powerful feedback loop where computational predictions guide experimental work, and experimental results refine the predictive models.

For this compound, this synergistic workflow would involve:

Computational Screening: Using methods like molecular docking and quantum mechanics to predict the binding of virtual derivatives to a specific biological target (e.g., a bacterial enzyme or a cancer-related protein). nih.gov

Prioritization: Ranking the virtual compounds based on predicted affinity, selectivity, and drug-likeness properties. nih.gov

Targeted Synthesis: Synthesizing a smaller, prioritized set of the most promising candidates in the laboratory using advanced methods like photoredox catalysis.

Experimental Validation: Testing the synthesized compounds in vitro to determine their actual biological activity and properties.

Model Refinement: Feeding the experimental data back into the computational models to improve their accuracy for the next round of design.

This iterative cycle dramatically increases the efficiency of the discovery process, reducing the reliance on costly and time-consuming high-throughput screening of massive, unrefined libraries.

Phase Computational Role (In Silico) Experimental Role (In Vitro/In Situ) Synergistic Outcome
1. Design & Hypothesis Predict binding affinity and properties of virtual derivatives using molecular docking and ML. researchgate.netnih.govDefine biological target and desired material properties.Generation of a focused library of high-potential candidates.
2. Synthesis & Creation Guide synthetic route planning.Synthesize prioritized compounds using efficient methodologies.Targeted and resource-efficient chemical synthesis.
3. Testing & Validation Analyze experimental results to understand structure-activity relationships (SAR).Perform in vitro biological assays or characterize material properties.Validation of predictions and generation of new data. nih.gov
4. Refinement & Optimization Update and retrain predictive models with new experimental data.Suggest modifications to improve activity or properties based on initial results.An increasingly accurate predictive model and optimized lead compounds.

This table illustrates the iterative and synergistic workflow between computational and experimental approaches for the rational design of novel molecules based on this compound.

Conclusion

Summary of Key Research Achievements

Research on compounds structurally related to 5-aminopyridine-2-carbohydrazide has demonstrated significant achievements. The synthesis of various aminopyridine carboxylic acids and their derivatives has led to the discovery of compounds with potent biological activities, including antihypertensive properties. nih.gov The derivatization of carbohydrazides into hydrazones has yielded a vast library of compounds with diverse medicinal applications, such as anti-tubercular agents. researchgate.net Furthermore, the use of aminopyridine-based ligands has resulted in the creation of novel coordination polymers with interesting magnetic and luminescent properties, as well as effective catalysts for organic reactions. nih.govias.ac.in

Persistent Challenges and Limitations in Current Research

A significant challenge in the study of this compound is the lack of dedicated research focusing specifically on this compound. Much of the current understanding is based on extrapolation from related structures. There is a need for the development and optimization of a direct and high-yielding synthesis for this compound itself. Furthermore, a systematic investigation of its coordination chemistry with a wide range of metal ions is required to fully understand its potential as a ligand. The biological activities and potential applications of this specific compound remain largely unexplored.

Outlook for the Compound's Role in Advancing Chemical Sciences

Despite the current research gaps, the future for this compound in the chemical sciences appears promising. Its multifunctional nature makes it an attractive target for further investigation. In medicinal chemistry, it could serve as a versatile scaffold for the development of new therapeutic agents, particularly through the synthesis of its hydrazone derivatives. In materials science, its potential as a multidentate ligand could be exploited to create novel MOFs and coordination polymers with tailored properties for applications in catalysis, sensing, and gas storage. The exploration of its metal complexes as catalysts for a broader range of organic transformations also presents an exciting avenue for future research. As synthetic methods become more refined and the properties of this compound are more thoroughly characterized, this compound is poised to become a valuable tool for chemists in various disciplines.

Q & A

What are the established synthetic routes for 5-aminopyridine-2-carbohydrazide, and how do reaction conditions influence yield and purity?

Classification : Basic
Answer :
The synthesis typically involves condensation of 5-aminopyridine-2-carboxylic acid with hydrazine derivatives under controlled conditions. Key steps include:

  • Starting materials : 2-chloro-5-nitropyridine is a common precursor, undergoing nucleophilic substitution followed by reduction to introduce the amino group .
  • Optimization : Reaction temperature (e.g., 60–80°C) and solvent choice (e.g., ethanol or DMF) significantly affect yield. For example, prolonged heating in ethanol may reduce byproduct formation compared to DMF .
  • Characterization : Post-synthesis, purity is verified via HPLC (>98%) and structural confirmation via 1H^1H-NMR (e.g., δ 8.2 ppm for pyridine protons) and FT-IR (C=O stretch at ~1650 cm1^{-1}) .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Classification : Advanced
Answer :
Discrepancies in NMR or mass spectrometry data often arise from tautomerism or solvent effects. Methodological approaches include:

  • Tautomer analysis : Use 13C^{13}C-NMR and 2D NOESY to identify equilibrium states of hydrazide-hydrazone tautomers .
  • Crystallography : Single-crystal X-ray diffraction (e.g., disordered furyl rings in related carbohydrazides) provides definitive structural evidence .
  • Replication : Repeat experiments under varied conditions (e.g., D2 _2O vs. CDCl3 _3) to assess solvent-induced shifts .

What strategies optimize the reaction efficiency of this compound in multicomponent reactions?

Classification : Advanced
Answer :
Efficiency is enhanced via:

  • Catalyst screening : Lewis acids (e.g., ZnCl2 _2) or organocatalysts (e.g., L-proline) improve regioselectivity in heterocyclic adduct formation .
  • Design of Experiments (DoE) : Use factorial design to test variables (molar ratios, temperature) and identify optimal conditions .
  • In situ monitoring : Real-time FT-IR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .

How should researchers assess the stability of this compound under physiological conditions?

Classification : Basic
Answer :
Stability protocols include:

  • Accelerated degradation studies : Expose the compound to pH 1–10 buffers at 37°C, followed by LC-MS to detect hydrolysis products (e.g., pyridine fragments) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation under ICH Q1B guidelines .

What computational methods predict the intermolecular interactions of this compound in crystal lattices?

Classification : Advanced
Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify H-bond donor/acceptor sites (e.g., NH2 _2 and carbonyl groups) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide pharmacological studies .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., I⋯I interactions in iodinated analogs) from crystallographic data .

How can researchers validate the biological activity of this compound derivatives?

Classification : Basic
Answer :

  • In vitro assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
  • Control experiments : Compare with known inhibitors (e.g., staurosporine) and include vehicle controls to exclude assay artifacts .

What advanced techniques characterize supramolecular assemblies involving this compound?

Classification : Advanced
Answer :

  • Powder X-ray diffraction (PXRD) : Analyze bulk crystallinity and polymorphism .
  • Dynamic Light Scattering (DLS) : Assess nanoparticle formation in aqueous solutions .
  • Solid-state NMR : Probe hydrogen-bonding networks and molecular mobility .

How do solvent polarity and proticity affect the solubility of this compound?

Classification : Basic
Answer :

  • Shake-flask method : Determine solubility in solvents (e.g., logP values: 1.5 in ethanol vs. 0.2 in water) .
  • Hansen Solubility Parameters : Correlate solubility with δd_d, δp_p, and δh_h values to identify optimal solvents .
  • Co-solvency : Use water-ethanol mixtures to enhance solubility for in vivo studies .

What methodologies address conflicting bioactivity data across different studies?

Classification : Advanced
Answer :

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50} ranges) and apply statistical models (e.g., random-effects) to identify outliers .
  • Experimental replication : Standardize protocols (e.g., cell passage number, incubation time) to minimize variability .
  • Orthogonal assays : Confirm activity via alternative methods (e.g., SPR vs. fluorescence) .

How can researchers design scalable synthetic routes for this compound without compromising purity?

Classification : Advanced
Answer :

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., via microreactors at controlled residence times) .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with Cyrene or 2-MeTHF .
  • Process analytical technology (PAT) : Implement inline NIR spectroscopy to monitor purity in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.